molecular formula C23H24FNO2 B12623461 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one CAS No. 920275-09-8

6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one

Cat. No.: B12623461
CAS No.: 920275-09-8
M. Wt: 365.4 g/mol
InChI Key: UMQYSJUFQJPZRH-UHFFFAOYSA-N
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Description

6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one (CAS: 920275-09-8) is a fluorinated indole derivative with the molecular formula C23H24FNO2 and a molecular weight of 365.45 g/mol . It serves as a key intermediate in the synthesis of Fluvastatin, a cholesterol-lowering statin drug . The compound features a 4-hydroxyhex-5-en-2-one backbone linked to a substituted indole moiety, including a 4-fluorophenyl group and an isopropyl substituent. Notably, the crystal structure of this compound lacks hydrogen bonds despite the presence of hydroxyl groups, which may influence its solubility and reactivity .

Storage conditions recommend refrigeration at 2–8°C, though detailed physicochemical data (e.g., melting point, solubility) remain unreported in available literature .

Properties

CAS No.

920275-09-8

Molecular Formula

C23H24FNO2

Molecular Weight

365.4 g/mol

IUPAC Name

6-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-4-hydroxyhex-5-en-2-one

InChI

InChI=1S/C23H24FNO2/c1-15(2)25-21-7-5-4-6-20(21)23(17-8-10-18(24)11-9-17)22(25)13-12-19(27)14-16(3)26/h4-13,15,19,27H,14H2,1-3H3

InChI Key

UMQYSJUFQJPZRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)C)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of Indole Ring

The indole ring can be synthesized from an amino acid or a suitable precursor through cyclization reactions. For example:

  • Starting Material : An appropriate amino acid derivative (e.g., tryptophan).

  • Cyclization Conditions : Typically involves heating with a dehydrating agent such as phosphorus oxychloride or using microwave-assisted synthesis to enhance yields.

Introduction of the Fluorophenyl Group

To introduce the 4-fluorophenyl substituent, one common method is:

  • Reagents : Use of fluorobenzene with a palladium catalyst in a cross-coupling reaction (e.g., Suzuki coupling).

  • Conditions : This reaction often requires an inert atmosphere (nitrogen or argon) and elevated temperatures (around 100°C) for optimal yields.

Isopropyl Group Addition

The isopropyl group can be introduced via:

  • Alkylation Reaction : Utilizing isopropyl bromide in the presence of a base like potassium carbonate to promote nucleophilic substitution on the nitrogen atom of the indole.

Hydroxylation and Final Adjustments

The final steps involve:

  • Hydroxylation : This can be achieved through oxidation methods such as using potassium permanganate or by employing enzymatic methods for regioselective hydroxylation.

  • Double Bond Formation : The hexenone structure can be established through dehydration reactions or by using specific reagents that facilitate double bond formation.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Indole Ring Formation Amino acid, POC, heat 70-85 Microwave-assisted synthesis improves yield
Fluorophenyl Introduction Fluorobenzene, Pd catalyst, inert gas 60-75 Requires careful temperature control
Isopropyl Addition Isopropyl bromide, K2CO3 65-80 Nucleophilic substitution on nitrogen
Hydroxylation KMnO4 or enzymatic method 50-70 Selectivity can vary based on conditions
Double Bond Formation Dehydration agents 60-80 Final step crucial for structural integrity

Analytical Techniques for Characterization

To confirm the successful synthesis and purity of 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one , various analytical techniques are employed:

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Experimental studies suggest that it inhibits pro-inflammatory cytokines and mediators, potentially benefiting conditions such as arthritis and other inflammatory diseases. Its anti-inflammatory action may be attributed to the modulation of signaling pathways involved in inflammation .

Neuroprotective Effects

Recent findings indicate that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress-induced damage, suggesting a role in preserving cognitive function .

Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for formulation into pharmaceuticals targeting cancer, inflammation, and neurodegeneration. Ongoing studies aim to optimize its efficacy and safety profiles through various delivery methods, including oral and injectable forms.

Combination Therapies

The compound's potential as part of combination therapies is also under investigation. Preliminary studies suggest enhanced therapeutic effects when used alongside established drugs, particularly in cancer treatment regimens where synergistic effects could improve patient outcomes .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing apoptosis induction via the mitochondrial pathway .

Case Study 2: Neuroprotection

A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of this compound in an animal model of Parkinson's disease. The treated group exhibited improved motor function and reduced neuronal loss compared to controls, highlighting its potential for neuroprotective therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Role
6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one 920275-09-8 C23H24FNO2 365.45 Hexenone backbone, 4-fluorophenyl-indole, hydroxyl group Fluvastatin intermediate
Butyl 7-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate N/A C29H34FNO4 479.59 Extended heptenoate chain, ester group Fluvastatin precursor
Fluvastatin EP Impurity F 920275-10-1 C24H22FNO3 391.43 Dihydro-2H-pyran-2-one ring, ethenyl linkage Impurity in Fluvastatin synthesis
(E)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid 1160169-39-0 C24H24FNO4 409.45 Heptenoic acid chain, carboxylic acid group Intermediate with acidic functionality
rel-tert-Butyl (E)-2-(2-Ethyl-6-(2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-1,3,2-dioxaborinane-4-yl)acetate N/A C30H37BFNO4 505.44 Boron-containing dioxaborinane ring Advanced synthetic intermediate

Key Observations:

Backbone Variability: The target compound’s hexenone backbone contrasts with the heptenoate (C7) chain in Fluvastatin precursors and the pyranone ring in Fluvastatin EP Impurity F. These differences alter polarity and metabolic stability .

Functional Groups : The presence of a carboxylic acid in CAS 1160169-39-0 enhances water solubility compared to the hydroxyl group in the target compound, which lacks hydrogen bonding .

Boron-Containing Analog : The dioxaborinane derivative (MW 505.44) introduces boron, which may improve binding affinity in biological systems but complicates synthesis .

Fluorophenyl-Indole Derivatives in Non-Statin Contexts

These compounds exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing conjugation and π-π stacking interactions .

Research Implications

  • Biological Relevance : Structural variations among Fluvastatin intermediates correlate with differences in HMG-CoA reductase inhibition efficacy, though explicit data for the target compound are lacking .

Biological Activity

6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one, also known as TRC-F141315, is a synthetic compound with potential therapeutic applications. Its structure includes an indole moiety, which is commonly associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FNO2, with a molecular weight of 365.441 g/mol. The compound features a hydroxyl group and a conjugated double bond, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24FNO2
Molecular Weight365.441 g/mol
CAS Number920275-09-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to TRC-F141315. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt pathway and enhancing the expression of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins like Bcl-2 .

In vitro studies involving TRC-F141315 indicate that it may exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index. This selectivity is crucial for minimizing side effects in cancer therapy.

Anti-inflammatory Effects

Compounds with indole structures often possess anti-inflammatory properties. Research has demonstrated that certain indole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . The presence of the fluorophenyl group in TRC-F141315 may enhance its binding affinity to targets involved in inflammatory pathways, potentially leading to effective modulation of inflammation.

The precise mechanism by which TRC-F141315 exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways:

  • Apoptosis Induction : By promoting mitochondrial membrane permeability and activating caspases.
  • Inhibition of Inflammatory Mediators : By downregulating NF-kB signaling pathways.
  • Cell Cycle Arrest : By interfering with cyclins and cyclin-dependent kinases (CDKs), leading to halted proliferation in cancer cells.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Indole Derivatives : A study demonstrated that certain indole derivatives exhibited significant anti-cancer activity against breast cancer cells by inducing cell cycle arrest at the G2/M phase .
  • Inflammation Model : In an animal model of arthritis, a related compound showed a reduction in joint swelling and inflammatory markers, suggesting potential use in treating inflammatory diseases .

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